Uracil

Description

Uracil is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Uracil has been reported in Hamigera avellanea, Paraphaeosphaeria minitans, and other organisms with data available.

URACIL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.

Uracil is a metabolite found in or produced by Saccharomyces cerevisiae.

One of four nucleotide bases in the nucleic acid RNA.

See also: Thymine (narrower); Cytosine (related).

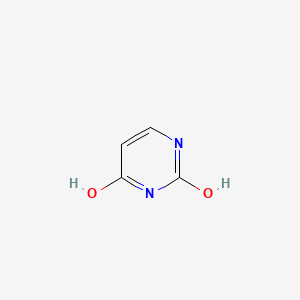

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of a Nucleobase: A Technical Chronicle of the Discovery of Uracil in Nucleic Acids

Abstract: The identification of the constituent bases of nucleic acids was a foundational achievement in the history of biochemistry, paving the way for the elucidation of the genetic code. This technical guide chronicles the pivotal experiments and intellectual framework that led to the discovery of uracil. We delve into the initial isolation of uracil from yeast nuclein by Alberto Ascoli in the laboratory of Albrecht Kossel, detailing the hydrolytic methods of the era. Furthermore, we provide a comprehensive account of the definitive chemical synthesis by Henry L. Wheeler and Henry F. Merriam, which provided irrefutable proof of its structure. This paper explains the causality behind the experimental choices, presents the methodologies with step-by-step protocols, and contextualizes the discovery's significance in differentiating ribonucleic acid (RNA) from deoxyribonucleic acid (DNA).

Introduction: The "Nuclein" Puzzle

In the late 19th century, the chemical nature of the cell nucleus was a frontier of biological science. Friedrich Miescher's isolation of "nuclein" from the nuclei of white blood cells in 1869 had revealed a phosphorus-rich substance distinct from proteins. The subsequent work in the laboratory of German biochemist Albrecht Kossel was dedicated to dismantling this complex material to identify its fundamental building blocks. Kossel's methodical approach led to the identification of the purine bases, adenine and guanine, and the pyrimidine base thymine from thymus nucleic acid.[1][2] This work, which would earn him the Nobel Prize in 1910, established that nucleic acids were composed of a sugar, phosphoric acid, and a series of nitrogenous bases.[1] However, the composition of nucleic acids from different sources, such as yeast, was not yet fully understood and presented a crucial question: was the composition of all nucleic acids universal?

The Initial Isolation: Ascoli's Breakthrough with Yeast Nucleic Acid

The first empirical evidence for a new pyrimidine base came from the work of Italian scientist Alberto Ascoli, working in Kossel's laboratory. In 1900, Ascoli subjected yeast nuclein to hydrolysis and succeeded in isolating a previously unknown crystalline substance.[3][4] He named this compound uracil.

Experimental Protocol: Isolation of Uracil from Yeast Nuclein (Ascoli, 1900)

Rationale for Experimental Choices:

-

Source Material: Yeast was an abundant and easily accessible source of nucleic acid, distinct from the animal thymus gland primarily used by Kossel, making it ideal for comparative chemical analysis.

-

Acid Hydrolysis: Dilute sulfuric acid was a common and effective agent for cleaving the robust chemical bonds within the nucleic acid polymer without completely degrading the nitrogenous bases themselves. The heat applied served to accelerate this hydrolytic process.

-

Precipitation and Purification: The separation of the different bases relied on their differential solubility and their ability to form insoluble salts with reagents like silver nitrate. Subsequent crystallization was the final step to obtain a pure substance for analysis.

Reconstructed Step-by-Step Methodology:

-

Preparation of Yeast Nuclein: A large quantity of brewer's yeast was washed and treated to remove the bulk of proteins and lipids, yielding a crude preparation of nuclein (nucleoprotein).

-

Acid Hydrolysis: The yeast nuclein was suspended in a dilute solution of sulfuric acid (estimated 5-10% w/v). The mixture was heated in a boiling water bath for several hours to ensure complete hydrolysis of the nucleic acid into its constituent sugars, phosphate, and nitrogenous bases.

-

Removal of Purines: After hydrolysis, the solution was cooled. The purine bases, adenine and guanine, were precipitated from the acidic solution by the addition of silver nitrate, forming insoluble silver salts. These were removed by filtration.

-

Isolation of Pyrimidines: The filtrate, now containing the more soluble pyrimidines, was treated to remove the excess silver nitrate (e.g., with hydrogen sulfide). The solution was then concentrated by evaporation.

-

Crystallization of Uracil: Upon cooling the concentrated solution, uracil crystallized out. The crude crystals were then collected and purified by repeated recrystallization from hot water until a constant melting point and consistent crystalline form were achieved.

This process yielded a pure, crystalline compound that was distinct from the previously identified thymine and cytosine.

The Definitive Proof: Chemical Synthesis of Uracil

While Ascoli's isolation was a landmark achievement, the ultimate proof of a new organic compound's structure in this era was its unambiguous synthesis in the laboratory. This confirmation was provided in 1903 by Henry L. Wheeler and Henry F. Merriam at Yale University.[5] Their work, part of a broader investigation into pyrimidine chemistry, provided an elegant and definitive synthesis of uracil, allowing for a direct comparison of the natural and synthetic products.[3][5]

Experimental Protocol: Synthesis of Uracil (Wheeler and Merriam, 1903)

The synthesis developed by Wheeler and Merriam involved a two-step process starting from readily available reagents. The key was the condensation of a urea derivative with a compound that could provide the three-carbon backbone of the pyrimidine ring.

Rationale for Experimental Choices:

-

Use of Thiourea: The researchers opted to use methylpseudothiourea instead of urea directly. The sulfur atom in the thiourea derivative provided a reactive handle that facilitated the initial cyclization reaction.

-

Formylacetic Ester: The sodium salt of formylacetic ester served as the source of the three-carbon chain needed to form the pyrimidine ring with urea.

-

Desulfurization: The resulting intermediate, 2-thiouracil, could be readily converted to uracil by removing the sulfur atom. This was achieved by oxidation and hydrolysis, a common technique in organic synthesis of the period.

Step-by-Step Methodology:

-

Step 1: Synthesis of 2-Thiouracil:

-

Methylpseudothiourea was condensed with the sodium salt of formylacetic ester.

-

This reaction formed the intermediate 2-methylthiouracil.

-

Gentle heating of 2-methylthiouracil with hydrobromic acid cleaved the methyl group, yielding 2-thiouracil.

-

-

Step 2: Desulfurization to Uracil:

-

The 2-thiouracil was boiled with an aqueous solution of chloroacetic acid.

-

This process replaced the sulfur atom with an oxygen atom, completing the synthesis of uracil (2,4-dioxypyrimidine).

-

The final product was purified by crystallization from water.

-

Experimental Workflow: Isolation vs. Synthesis of Uracil

Caption: Chemical relationship between uracil, thymine, and cytosine.

Conclusion

The discovery of uracil was a multi-act scientific drama, beginning with its isolation from a natural source and culminating in its definitive synthesis and structural confirmation. This process exemplifies the core principles of scientific integrity: observation (Ascoli's isolation), hypothesis (the proposed structure), and verification (Wheeler and Merriam's synthesis and comparison). The identification of uracil was not merely an act of chemical cataloging; it provided a key piece of the puzzle that allowed for the chemical differentiation of RNA and DNA, a cornerstone of modern molecular biology and a critical piece of knowledge for drug development professionals targeting nucleic acid pathways.

References

- Ascoli, A. (1901). Ueber ein neues Spaltungsprodukt des Hefenucleins. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 31(1-2), 161-214.

- Behrend, R. (1885). Versuche zur Synthese von Körpern der Harnsäurereihe. Justus Liebig's Annalen der Chemie, 229(1-2), 1-44.

- Wheeler, H. L., & Merriam, H. F. (1903). On Some Condensation-Products of the Pseudothioureas: Synthesis of Uracil, Thymine, and Similar Compounds. American Chemical Journal, 29(6), 478-492.

- Garrett, R. H., & Grisham, C. M. (1997). Biochemistry (2nd ed.). Fort Worth: Saunders College Publishing.

- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.

- Levene, P. A. (1909). Ueber die Hefenucleinsäure. Biochemische Zeitschrift, 17, 120-131.

-

Kossel, A. (1910). The chemical composition of the cell nucleus. Nobel Lecture. Available at: [Link]

- Jones, M. E. (1963). Albrecht Kossel, a biographical sketch. Yale Journal of Biology and Medicine, 36(2), 148-161.

- Levene, P. A., & Jacobs, W. A. (1909). Ueber die Pentose in den Nucleinsäuren. Berichte der deutschen chemischen Gesellschaft, 42(2), 2469-2473.

- Levene, P. A. (1929). The structure of nucleic acids and the nucleic acid-protein linkage.

- Levene, P. A., & Bass, L. W. (1931). Nucleic Acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. teses.usp.br [teses.usp.br]

- 3. A comparison of the properties of synthetic 1,5- and 1,3-diribosyluracils with the natural presumed 1,5-diribosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. libsysdigi.library.uiuc.edu [libsysdigi.library.uiuc.edu]

- 5. pubs.acs.org [pubs.acs.org]

Uracil's Central Role in the RNA World Hypothesis: From Prebiotic Chemistry to the Dawn of DNA

Abstract

The RNA World hypothesis posits a critical phase in the origin of life where ribonucleic acid (RNA) served the dual role of both genetic information storage and catalytic function, roles now primarily fulfilled by DNA and proteins, respectively.[1][2] Central to this hypothesis is the nucleobase uracil, a key component of RNA that was likely a fundamental building block in the primordial soup. This technical guide provides an in-depth exploration of uracil's multifaceted role in the RNA World, from its plausible prebiotic synthesis to its function in early informational and catalytic systems. We will further examine the evolutionary pressures, particularly the challenge of cytosine deamination, that likely drove the transition from a uracil-based genetic system in RNA to the more stable thymine-based system in DNA, a pivotal event that paved the way for the evolution of more complex life. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical and evolutionary principles that governed the dawn of life.

PART 1: The Prebiotic Landscape and the Emergence of Uracil

The "RNA World" Hypothesis: A Primer

The "RNA World" hypothesis, a term coined by Nobel laureate Walter Gilbert in 1986, proposes that life on Earth went through a stage where RNA was the dominant biological macromolecule.[3] This theory is supported by RNA's remarkable ability to perform the functions of both DNA (storing, transmitting, and duplicating genetic information) and proteins (catalyzing biochemical reactions).[2] Before the advent of DNA and proteins, self-replicating RNA molecules are thought to have proliferated and evolved.[1][4]

Key evidence for this hypothesis comes from the discovery of ribozymes, which are RNA molecules with enzymatic activity.[5][6] The ribosome, the cellular machinery responsible for protein synthesis, is itself a ribozyme, with its catalytic activity residing in its RNA component, not its protein components.[2][3] This suggests that the ribosome is a molecular fossil from the RNA World.[1] Furthermore, many essential coenzymes in modern metabolism are structurally similar to RNA, potentially representing remnants of an earlier RNA-based metabolism.[2] The hypothesis suggests that around 4 billion years ago, these versatile RNA molecules could have constituted the first forms of life.[1][3]

Prebiotic Synthesis of Pyrimidines

A cornerstone of the RNA World hypothesis is the plausible abiotic synthesis of its constituent building blocks on the primitive Earth. While the prebiotic synthesis of purines has been well-established, the formation of pyrimidines, including uracil and cytosine, presented a greater challenge.[7][8] Early experiments often resulted in low yields.[7]

A significant breakthrough was the demonstration of an efficient prebiotic synthesis of cytosine and uracil from simple precursors under conditions that could have existed on the early Earth.[7][8] One plausible route involves the reaction of cyanoacetaldehyde with urea in concentrated solutions, such as those found in evaporating lagoons or pools on drying beaches.[7][8] This reaction can produce cytosine in yields of 30-50%.[7][8] Uracil can then be readily formed by the hydrolysis of cytosine.[7][8] Cyanoacetylene, a precursor to cyanoacetaldehyde, is produced in spark discharge experiments in methane/nitrogen mixtures and is an abundant interstellar molecule, suggesting its availability on the prebiotic Earth.[7][8]

Formation of Ribonucleotides

The formation of a ribonucleotide requires the linking of a nucleobase (like uracil) to a ribose sugar and a phosphate group. This has been a significant challenge for prebiotic chemists, as the direct condensation of these components in an aqueous solution is thermodynamically unfavorable.[9] However, recent research has demonstrated plausible pathways for the abiotic synthesis of ribonucleotides.

One promising approach involves the formation of ribonucleotides in aqueous microdroplets.[10] These microdroplets provide a unique environment at or near their surface that can overcome the thermodynamic barriers of condensation reactions.[9] Experiments have shown that a full set of ribonucleotides, including uridine monophosphate (UMP), can be spontaneously generated from ribonucleosides and phosphate in these microdroplets under ambient conditions and without a catalyst.[10] Another proposed pathway bypasses the free ribose and nucleobases, proceeding through arabinose amino-oxazoline and anhydronucleoside intermediates to form activated pyrimidine ribonucleotides.[11] These findings provide strong support for the feasibility of ribonucleotide formation on the early Earth.[9][10]

PART 2: Uracil's Dual Functionality in an RNA-Dominated World

Uracil in Information Storage

In the RNA World, RNA molecules would have needed to store and transmit genetic information.[2] Uracil, as one of the four nitrogenous bases in RNA, played a crucial role in this process through its ability to form a base pair with adenine via two hydrogen bonds.[12][13] This base-pairing capability is fundamental to the formation of the secondary and tertiary structures of RNA, which are essential for its function.[12] While typically single-stranded, RNA can fold into complex three-dimensional shapes, including double-helical regions, hairpins, and loops, which are stabilized by base pairing.[1] These structures would have allowed for the storage of genetic information in a manner analogous to, though less stable than, DNA.[2] The sequence of uracil and the other bases along an RNA strand would have constituted the genetic code of the first life forms.

Uracil's Contribution to RNA Catalysis (Ribozymes)

The discovery of ribozymes, RNA molecules that can catalyze specific biochemical reactions, was a pivotal moment in supporting the RNA World hypothesis.[3][6] These catalytic RNAs demonstrated that a single type of molecule could possess both informational and functional properties.[2] Ribozymes can catalyze a variety of reactions, including the cleavage and ligation of RNA and DNA, and even peptide bond formation.[6]

The catalytic activity of a ribozyme is dictated by its specific three-dimensional structure, which creates an active site where a substrate can bind and a reaction can be facilitated.[14] Uracil, along with the other RNA bases, contributes to the formation and stability of these complex folded structures. The specific sequence of bases, including uracil, determines the final conformation of the ribozyme and, consequently, its catalytic function.[15] Natural ribozymes are involved in essential cellular processes like RNA splicing and protein synthesis.[5][14]

Experimental Support for the "RNA World"

The plausibility of the RNA World has been bolstered by laboratory experiments. One of the most powerful techniques is the in vitro selection or SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process.[1] This method allows for the directed evolution of RNA molecules with specific functions from a vast pool of random sequences.[1] Through rounds of selection, amplification, and mutation, researchers have successfully evolved ribozymes that can perform a wide range of catalytic tasks, including RNA polymerization, which is a key requirement for self-replication.[1][16] These experiments demonstrate that the evolution of complex catalytic RNAs from random sequences is a plausible scenario, lending strong support to the idea that such molecules could have existed and evolved in the prebiotic world.[1][4]

PART 3: The Transition to a DNA-Protein World: Why Uracil was Replaced

While RNA is a versatile molecule, its inherent instability makes it less suitable for the long-term storage of genetic information compared to DNA.[17] The transition from an RNA-based to a DNA-based genetic system was a major evolutionary step. The replacement of uracil with thymine was a key aspect of this transition, driven by the need for greater genetic fidelity and stability.[18][19]

The Instability of Uracil in a Genetic Context

3.1.1. The Cytosine Deamination Problem

A significant challenge for an RNA-based genome is the spontaneous deamination of cytosine, a chemical reaction that converts it into uracil.[20][21] This is a common form of DNA and RNA damage, occurring at a significant rate under physiological conditions.[22][23] If this uracil is not repaired, it will pair with adenine during replication, leading to a C-to-T transition mutation in the genetic code.[18][20]

In a hypothetical organism with a U-containing genome, the cellular repair machinery would be unable to distinguish between a uracil that is supposed to be there and a uracil that has resulted from cytosine deamination.[24] This would make it impossible to accurately repair this common and mutagenic lesion, leading to a high mutation rate and genomic instability.[19]

3.1.2. The Emergence of DNA Repair Mechanisms

To combat the mutagenic effects of cytosine deamination, cells have evolved sophisticated DNA repair pathways.[25] A key enzyme in this process is uracil-DNA glycosylase (UDG), which specifically recognizes and removes uracil from DNA.[25][26] UDG cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site.[26] This site is then recognized by other enzymes in the base excision repair (BER) pathway, which ultimately restore the correct cytosine base.[25][26] The existence of this highly specific repair system underscores the importance of keeping uracil out of the genome.[27][28]

The Advantages of Thymine

3.2.1. Enhanced Genetic Fidelity

The evolution of thymine as the primary pyrimidine that pairs with adenine in DNA was a crucial innovation. Thymine is essentially a methylated version of uracil (5-methyluracil).[19] This methyl group acts as a stable tag, allowing the cellular machinery to distinguish it from uracil that arises from cytosine deamination.[19] With thymine as the "correct" base in DNA, any uracil found is recognized as an error and promptly removed by UDG.[24] This greatly enhances the fidelity of DNA replication and the overall stability of the genome.

3.2.2. Increased Photochemical Stability

Thymine also exhibits greater resistance to photochemical damage from UV radiation compared to uracil.[29] While both bases can form damaging dimers upon UV exposure, thymine dimers can be more efficiently photoreversed. Uracil, on the other hand, is more prone to forming stable photohydration products, which complicates repair. In the high-UV environment of the early Earth, the increased photostability of thymine would have provided a significant selective advantage.[19]

A Model for the Evolutionary Transition

The shift from an RNA/uracil-based world to a DNA/thymine-based one likely occurred in a stepwise fashion. First, the evolution of enzymes that could reduce ribonucleotides to deoxyribonucleotides would have allowed for the synthesis of DNA. Early DNA molecules may have still contained uracil. However, the high rate of C-to-U mutations would have created strong selective pressure for a more robust system. The evolution of an enzyme that could methylate dUMP to produce dTMP (forming thymine) and the co-evolution of UDG to remove uracil from DNA would have provided a powerful solution to the deamination problem, leading to the establishment of DNA with thymine as the primary genetic material.

PART 4: Methodologies and Data

Experimental Protocols

Protocol 1: A Representative Prebiotic Synthesis of Uracil

This protocol is a conceptual representation based on published findings.[7][8]

-

Preparation of Reactants: Prepare a concentrated aqueous solution of urea (e.g., 1 M). Prepare a separate solution of cyanoacetaldehyde.

-

Reaction Conditions: Combine the cyanoacetaldehyde solution with the concentrated urea solution. Simulate an evaporating lagoon environment by maintaining the solution at an elevated temperature (e.g., 80-100°C) to allow for concentration.

-

Cytosine Formation: Allow the reaction to proceed for a period of time (e.g., several hours to days). This will result in the formation of cytosine.

-

Hydrolysis to Uracil: Adjust the pH of the resulting solution to be acidic and continue heating. This will induce the hydrolysis of cytosine to uracil.

-

Analysis: Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the cytosine and uracil produced.

Protocol 2: In Vitro Selection (SELEX) of a Catalytic RNA

This is a generalized protocol for the SELEX procedure.[1]

-

Library Synthesis: Synthesize a large, diverse library of RNA molecules with randomized sequences.

-

Selection: Incubate the RNA library with a target molecule or under conditions that require a specific catalytic activity for a reaction to occur.

-

Partitioning: Separate the RNA molecules that have bound to the target or have undergone the catalytic reaction from those that have not.

-

Amplification: Reverse transcribe the selected RNA molecules into cDNA and then amplify them using the Polymerase Chain Reaction (PCR).

-

Transcription: Transcribe the amplified DNA back into an enriched RNA pool.

-

Iteration: Repeat steps 2-5 for multiple rounds, with increasing selection stringency in each round, to enrich for the RNA molecules with the highest affinity or catalytic activity.

-

Cloning and Sequencing: Clone and sequence the individual RNA molecules from the final enriched pool to identify the consensus sequence and structural motifs responsible for the desired function.

Protocol 3: Assay for Uracil-DNA Glycosylase (UDG) Activity

This protocol outlines a method for measuring the activity of UDG.[26]

-

Substrate Preparation: Synthesize a short, double-stranded DNA oligonucleotide containing a single U:G mismatch. Label one of the strands with a fluorescent tag.

-

Enzyme Reaction: Incubate the uracil-containing DNA substrate with purified UDG enzyme in an appropriate reaction buffer at 37°C for a defined period.

-

AP Site Cleavage: After the UDG reaction, treat the DNA with an AP endonuclease or by raising the pH and temperature to cleave the DNA backbone at the abasic site created by UDG.

-

Analysis: Separate the resulting DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the fluorescently labeled DNA fragments and quantify the amount of cleaved product relative to the uncleaved substrate. The percentage of cleaved product is a measure of UDG activity.

Data Summary Tables

Table 1: Comparison of Physicochemical Properties of Uracil and Thymine

| Property | Uracil (U) | Thymine (T) | Significance |

| Chemical Formula | C₄H₄N₂O₂ | C₅H₆N₂O₂ | Thymine has an additional methyl group.[30] |

| Molar Mass | 112.09 g/mol | 126.12 g/mol | The methyl group adds mass to thymine. |

| Base Pairing | Pairs with Adenine (A) | Pairs with Adenine (A) | Both form two hydrogen bonds with adenine.[12] |

| Presence in Nucleic Acids | RNA | DNA | This distinction is fundamental to molecular biology.[1] |

| Chemical Stability | Less stable, more susceptible to oxidation.[12] | More stable due to the protective methyl group.[30] | Increased stability of thymine is crucial for a permanent genetic store. |

| Photochemical Stability | More prone to photohydration. | More resistant to UV damage.[29] | Important for life in a high UV environment. |

| Origin of Mutagenesis | Can arise from cytosine deamination.[21] | Does not arise from cytosine deamination. | Allows for accurate repair of cytosine deamination. |

Table 2: Rates of Cytosine Deamination under Various Conditions

| Condition | Deamination Rate (per site per day) | Implication |

| Double-stranded DNA (physiological) | ~100-500 events per cell | A constant threat to genomic integrity.[18] |

| Single-stranded DNA | ~140 times faster than in dsDNA | Regions of ssDNA, such as during replication, are highly vulnerable.[20] |

| Increased Temperature | Rate increases significantly | Suggests a greater challenge for thermophilic organisms. |

| Acidic pH | Rate increases | Local cellular environments can influence mutation rates. |

PART 5: Conclusion and Future Directions

Uracil's role in the RNA World hypothesis is a compelling narrative of chemical simplicity giving way to biological complexity. Its plausible prebiotic synthesis and its ability to participate in both information storage and catalysis make it a strong candidate for a key component of the first genetic material.[1][7] However, the very chemical properties that made it a suitable early building block also presented a significant challenge to the long-term stability of the genome. The spontaneous deamination of cytosine to uracil represents a fundamental problem of chemical instability that life had to overcome.[18][21]

The evolutionary transition from uracil in RNA to thymine in DNA was a masterstroke of chemical engineering, providing a robust solution to the deamination problem and enhancing the overall stability of the genetic material.[19][31] This transition was a critical prerequisite for the evolution of larger, more complex genomes and, ultimately, the diversity of life we see today.

Despite the significant progress in our understanding, many questions remain. The precise environmental conditions that favored the synthesis and polymerization of uracil-containing ribonucleotides are still a subject of intense research.[32] The exact sequence of events that led to the development of the genetic code and the transition to a DNA-protein world is also an area of active investigation. Future research in prebiotic chemistry, synthetic biology, and molecular evolution will continue to shed light on the central and fascinating role of uracil at the dawn of life.

PART 6: References

-

Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705. --INVALID-LINK--

-

Nam, I., Nam, H. G., & Zare, R. N. (2018). Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets. Proceedings of the National Academy of Sciences, 115(1), 36–40. --INVALID-LINK--

-

van de Velde, J. N. (2023). A history of the RNA world hypothesis. VU:Sci Magazine. --INVALID-LINK--

-

Wikipedia. (n.d.). RNA world. In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

-

Salk Institute. (2024, March 4). Modeling the origins of life: New evidence for an “RNA World”. --INVALID-LINK--

-

Nam, I., Lee, J. K., Nam, H. G., & Zare, R. N. (2022). Aqueous-Microdroplet-Driven Abiotic Synthesis of Ribonucleotides. Journal of the American Chemical Society, 144(4), 1798–1803. --INVALID-LINK--

-

Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. NASA Technical Reports Server. --INVALID-LINK--

-

Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. Nature, 375(6534), 772–774. --INVALID-LINK--

-

Cedergren, R. (1999). Ribozymes: the characteristics and properties of catalytic RNAs. FEMS Microbiology Reviews, 23(3), 257–275. --INVALID-LINK--

-

Labroots. (2021, March 21). Adding Evidence to the RNA World Hypothesis. Genetics And Genomics. --INVALID-LINK--

-

Lada, A. G., Stepchenkova, E. I., Waisertreiger, I. S., Noskov, V. N., Dhar, A., Eudy, J. D., & Rogozin, I. B. (2023). Spontaneous deamination of cytosine to uracil is biased to the non-transcribed DNA strand in yeast. DNA Repair, 126, 103489. --INVALID-LINK--

-

Lee, C. H., & Lee, S. (2018). Uracil DNA base excision repair and extrahelical recognition of uracil. ResearchGate. --INVALID-LINK--

-

Wikipedia. (n.d.). Ribozyme. In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

-

Wikipedia. (n.d.). Deamination. In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

-

Róna, G., Scheer, I., & Vértessy, B. G. (2013). Cytosine-to-Uracil Deamination by SssI DNA Methyltransferase. PLOS One, 8(10), e77524. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Uracil (CAS 66-22-8) in DNA Repair and Genomic Stability. --INVALID-LINK--

-

News-Medical.Net. (n.d.). What is the RNA World Hypothesis? --INVALID-LINK--

-

Ladner, R. D., & Caradonna, S. J. (1997). The nature of enzymes involved in uracil-DNA repair: isoform characteristics of proteins responsible for nuclear and mitochondrial genomic integrity. Antioxidants & Redox Signaling, 1(4), 435–448. --INVALID-LINK--

-

Duncan, B. K., & Miller, J. H. (1980). Mutagenic deamination of cytosine residues in DNA. Nature, 287(5782), 560–561. --INVALID-LINK--

-

Zhang, W., & Szostak, J. W. (2020). A Model for the Emergence of RNA from a Prebiotically Plausible Mixture of Ribonucleotides, Arabinonucleotides, and 2′-Deoxynucleotides. Journal of the American Chemical Society, 142(4), 1957–1964. --INVALID-LINK--

-

Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. Semantic Scholar. --INVALID-LINK--

-

Riffat, M., & Ali, A. (2008). Mechanisms for the Deamination Reaction of Cytosine with H2O/OH− and 2H2O/OH−: A Computational Study. The Journal of Physical Chemistry A, 112(35), 8175–8186. --INVALID-LINK--

-

ResearchGate. (2013, August 14). Why is thymine present in DNA instead of Uracil? --INVALID-LINK--

-

Chawla, R., & Chawla, H. M. (1981). A possible prebiotic synthesis of thymine: uracil-formaldehyde-formic acid reaction. Journal of Molecular Evolution, 17(2), 121–125. --INVALID-LINK--

-

Chemistry For Everyone. (2025, September 22). How Do Ribozymes Prove RNA Can Be A Catalyst? YouTube. --INVALID-LINK--

-

Doudna, J. A., & Lorsch, J. R. (2014). Mechanisms of catalytic RNA molecules. Protein Science, 23(7), 859–870. --INVALID-LINK--

-

Gros, L., Ishchenko, A. A., & Saparbaev, M. (2004). Uracil in duplex DNA is a substrate for the nucleotide incision repair pathway in human cells. Proceedings of the National Academy of Sciences, 101(23), 8783–8788. --INVALID-LINK--

-

Biology LibreTexts. (2025, August 16). 6.7: Ribozymes - RNA Enzymes. --INVALID-LINK--

-

Krokan, H. E., Drabløs, F., & Slupphaug, G. (2002). Uracil in DNA--occurrence, consequences and repair. Oncogene, 21(58), 8935–8948. --INVALID-LINK--

-

Cafferty, B. J., & Hud, N. V. (2018). Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth. Life, 8(4), 54. --INVALID-LINK--

-

Sandberg, M., & Hiltunen, M. (2017). The evolutionary transition from uracil to thymine balances the genetic code. Journal of Chemometrics, 31(12), e2952. --INVALID-LINK--

-

Cafferty, B. J., & Hud, N. V. (2014). Abiotic synthesis of RNA in water: a common goal of prebiotic chemistry and bottom-up synthetic biology. Current Opinion in Chemical Biology, 22, 141–147. --INVALID-LINK--

-

Biology Stack Exchange. (2011, December 16). Why does DNA contain thymine rather than uracil? --INVALID-LINK--

-

UNF Digital Commons. (n.d.). RNA World and The Development of RNA Protocells. --INVALID-LINK--

-

GeeksforGeeks. (2023, April 25). Why is Uracil is Only Present in RNA? --INVALID-LINK--

-

Study.com. (n.d.). Uracil | Definition, Structure & Function. --INVALID-LINK--

-

Reddit. (2018, October 15). Why does RNA have Uracil instead of Thymine? r/askscience. --INVALID-LINK--

-

Reddit. (2012, January 24). Why does Uracil replace Thymine in transcription? r/askscience. --INVALID-LINK--

-

Giege, R. (2017). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. Life, 7(4), 43. --INVALID-LINK--

-

Earthling Nature. (2012, September 29). Why thymine instead of uracil? --INVALID-LINK--

-

Wolfenden, R. (2014). RNA Catalysis, Thermodynamics and the Origin of Life. Life, 4(2), 147–156. --INVALID-LINK--

-

Science Through Time. (2025, August 7). What Is The Role Of Uracil In RNA Base Pairing? YouTube. --INVALID-LINK--

-

Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). The RNA World and the Origins of Life. In Molecular Biology of the Cell (4th ed.). Garland Science. --INVALID-LINK--

-

Reddit. (2025, February 20). Why does RNA use Uracil instead of Thymine? r/biology. --INVALID-LINK--

-

ChemicalBook. (2024, December 16). Molecular structure differences between Uracil and thymine. --INVALID-LINK--

-

Hörner, M., & Carell, T. (2004). A comparative repair study of thymine- and uracil-photodimers with model compounds and a photolyase repair enzyme. Journal of Photochemistry and Photobiology B: Biology, 76(1-3), 101–110. --INVALID-LINK--

References

- 1. A history of the RNA world hypothesis [vusci.org]

- 2. RNA world - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Modeling the origins of life: New evidence for an “RNA World” - Salk Institute for Biological Studies [salk.edu]

- 5. Ribozymes: the characteristics and properties of catalytic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribozyme - Wikipedia [en.wikipedia.org]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. ovid.com [ovid.com]

- 9. pnas.org [pnas.org]

- 10. Aqueous-Microdroplet-Driven Abiotic Synthesis of Ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Why Uracil is Only Present in RNA? - GeeksforGeeks [geeksforgeeks.org]

- 13. Uracil | Definition, Structure & Function - Lesson | Study.com [study.com]

- 14. youtube.com [youtube.com]

- 15. Mechanisms of catalytic RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adding Evidence to the RNA World Hypothesis | Genetics And Genomics [labroots.com]

- 17. The RNA World and the Origins of Life - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. biology.stackexchange.com [biology.stackexchange.com]

- 19. earthlingnature.wordpress.com [earthlingnature.wordpress.com]

- 20. Spontaneous deamination of cytosine to uracil is biased to the non-transcribed DNA strand in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Deamination - Wikipedia [en.wikipedia.org]

- 22. Cytosine-to-Uracil Deamination by SssI DNA Methyltransferase | PLOS One [journals.plos.org]

- 23. Mutagenic deamination of cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. reddit.com [reddit.com]

- 25. nbinno.com [nbinno.com]

- 26. researchgate.net [researchgate.net]

- 27. The nature of enzymes involved in uracil-DNA repair: isoform characteristics of proteins responsible for nuclear and mitochondrial genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Uracil in DNA--occurrence, consequences and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Molecular structure differences between Uracil and thymine_Chemicalbook [chemicalbook.com]

- 31. The evolutionary transition from uracil to thymine balances the genetic code [umu.diva-portal.org]

- 32. Abiotic synthesis of RNA in water: a common goal of prebiotic chemistry and bottom-up synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prebiotic Synthesis of Uracil on Early Earth

<-3>

Abstract

The emergence of RNA is a cornerstone of the RNA World hypothesis, a leading theory on the origin of life.[1][2][3] This presupposes the availability of its constituent nucleobases, including uracil, on the prebiotic Earth. This technical guide provides an in-depth analysis of the principal pathways proposed for the abiotic synthesis of uracil under the geochemical and atmospheric conditions of the Hadean Eon.[4][5] We will examine the experimental basis, mechanistic underpinnings, and geological plausibility of uracil formation from precursors such as urea, cyanoacetylene, and formamide. The critical roles of environmental factors like wet-dry cycling and mineral catalysis will be elucidated through detailed protocols and quantitative data. This guide is intended for researchers in abiogenesis, synthetic chemistry, and drug development, offering a rigorous, evidence-based foundation for understanding one of the fundamental steps in the origin of life.

Introduction: The Uracil Imperative in an RNA World

The RNA World hypothesis posits that RNA, with its dual capacity for genetic information storage and catalytic activity, preceded DNA and proteins in the evolutionary history of life.[1][6][7] A fundamental requirement of this model is the abiotic synthesis and accumulation of RNA's building blocks—ribose, phosphate, and the four nucleobases: adenine (A), guanine (G), cytosine (C), and uracil (U). Uracil, a pyrimidine, is of particular interest due to its unique role in RNA, where it replaces the thymine found in DNA.[7] Its prebiotic formation is a critical checkpoint in the pathway to the first self-replicating molecules.

The early Earth, during the Hadean Eon (approximately 4.5 to 4.0 billion years ago), was a starkly different world.[4] Characterized by a likely reducing atmosphere, intense volcanic activity, and constant bombardment by meteorites, the conditions were far from hospitable.[8][9] Yet, it was within this tumultuous environment that the chemistry of life began. Plausible prebiotic syntheses must, therefore, be robust and utilize starting materials believed to be present on the primordial Earth.

This guide will dissect three prominent and experimentally supported pathways for uracil synthesis:

-

The Urea-Cyanoacetylene Pathway: A classic model involving the reaction of two simple, prebiotically plausible molecules.

-

Formamide-Based Synthesis: A "one-pot" approach where heating formamide, a hydrolysis product of hydrogen cyanide, can yield multiple nucleobases.[10][11]

-

Wet-Dry Cycling and Mineral Catalysis: A geochemically realistic model that leverages environmental fluctuations and mineral surfaces to drive reactions.[12][13][14]

Pathway I: The Reaction of Urea with Cyanoacetylene and its Derivatives

One of the most extensively studied routes to pyrimidines involves the reaction of urea with C3 electrophiles like cyanoacetylene or its hydrolysis product, cyanoacetaldehyde.[15][16][17]

Scientific Rationale and Experimental Design

-

Expertise & Experience: The choice of reactants is grounded in their plausible prebiotic availability. Urea can be formed from the hydrolysis of cyanamide, which in turn can be synthesized from simple precursors.[18] Cyanoacetylene is a known product of spark discharge experiments in simulated methane/nitrogen atmospheres, mimicking the effects of lightning on the early Earth's atmosphere.[16][19] The experimental design often involves elevated temperatures to simulate geothermal environments and concentrated solutions to mimic conditions in evaporating lagoons or pools.[15][17] This addresses the thermodynamic challenge of condensation reactions in a dilute aqueous environment.[20]

-

Trustworthiness (Self-Validating System): The strength of this pathway lies in its specificity. The reaction between cyanoacetaldehyde and a concentrated urea solution yields cytosine, which can then be hydrolyzed to uracil.[15][19] The detection of cytosine as a stable intermediate validates the proposed mechanism. While the reaction proceeds poorly in dilute solutions, the significant increase in yield under concentrated conditions provides a self-consistent and plausible geochemical scenario.[15][17]

Experimental Protocol: Synthesis of Cytosine and Uracil

-

Preparation of Reactants:

-

Reaction Conditions:

-

Combine the cyanoacetaldehyde and concentrated urea solutions in a sealed vessel.

-

Heat the mixture at 100°C for approximately 24 hours.[17] This simulates conditions in a geothermal pool.

-

-

Product Formation and Analysis:

-

Analytical Verification:

-

Analyze the products at each stage using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), comparing them to authentic standards of cytosine and uracil.

-

Quantitative Data Summary

| Reactant | Concentration | Conditions | Product | Yield | Reference |

| Cyanoacetaldehyde, Urea | >1 M | 100°C, 24h | Cytosine | 30-50% | [15] |

| Cyanoacetylene, Urea | 1 M | 100°C, 20h | Cytosine | 4.8% | [17] |

| Cytosine | Aqueous | Heating | Uracil | Hydrolysis | [15] |

Logical Workflow Diagram

Caption: Synthesis of uracil via the urea and cyanoacetylene/cyanoacetaldehyde pathway.

Pathway II: Formamide-Based Synthesis

Formamide (HCONH2), the simplest amide, is a compelling prebiotic precursor because it can produce all four RNA nucleobases upon heating, often in the presence of mineral catalysts.[10][11][22]

Scientific Rationale and Experimental Design

-

Expertise & Experience: Formamide is readily formed by the hydrolysis of hydrogen cyanide (HCN), a molecule thought to have been abundant on the early Earth.[10][22] Experiments using formamide are designed to simulate environments where it could have become concentrated and heated, such as geothermal fields or meteorite impact sites.[23] The inclusion of various minerals, such as montmorillonite clays or phosphate minerals, in these experiments is based on their known catalytic properties and widespread availability on the early Earth.[10][24]

-

Trustworthiness (Self-Validating System): The protocol's validity is reinforced by the "one-pot" nature of the synthesis; a single, simple starting material under plausible conditions yields a suite of biologically relevant molecules, including purines and pyrimidines.[10][11] This elegant simplicity makes it an attractive model. The reaction mechanism is complex, likely involving the decomposition of formamide into reactive species like HCN and NH3, which then recombine to form the heterocyclic rings of the nucleobases.[23][25]

Experimental Protocol: Mineral-Catalyzed Formamide Condensation

-

Reaction Setup:

-

Place neat formamide in a heat-resistant reaction vessel (e.g., a sealed glass ampoule).

-

Introduce a mineral catalyst, such as montmorillonite clay powder.[10]

-

-

Reaction Conditions:

-

Heat the formamide-mineral mixture at a constant temperature, typically between 110°C and 160°C, for an extended period (e.g., 24-72 hours).[11]

-

-

Product Extraction and Analysis:

-

After cooling, extract the reaction products by washing the mineral with water or a suitable solvent.

-

Analyze the resulting solution using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify uracil and other synthesized nucleobases.[23]

-

Quantitative Data Summary

| Starting Material | Catalyst | Temperature (°C) | Products Identified | Reference |

| Formamide | None | 110-160 | Purine | [11] |

| Formamide | Montmorillonite | 110-160 | Purine, Adenine, Cytosine, Uracil | [10] |

| Formamide | Meteorites, TiO2 | High Energy (Laser) | Adenine, Guanine, Cytosine, Uracil | [23] |

Conceptual Diagram

Caption: Formamide-based "one-pot" synthesis of nucleobases.

Pathway III: Wet-Dry Cycling and Mineral Catalysis

This pathway emphasizes the role of dynamic environmental processes, ubiquitous on a geologically active early Earth, in driving prebiotic condensation reactions.[12][13][20]

Scientific Rationale and Experimental Design

-

Expertise & Experience: The laws of thermodynamics present a major hurdle for polymerization and condensation reactions in aqueous solutions, as water is a product and its high concentration favors hydrolysis.[20] Wet-dry cycles, such as those occurring in tidal pools or geothermal areas, provide a natural mechanism to overcome this barrier by periodically removing water and concentrating reactants.[12][14] Minerals, particularly clays, are included in these experiments because their surfaces can adsorb and concentrate organic molecules, bringing them into close proximity and catalyzing reactions.[26]

-

Trustworthiness (Self-Validating System): The experimental validation for this model is compelling. Reactions that produce negligible yields in constant aqueous conditions can be driven efficiently by subjecting them to repeated cycles of evaporation and rehydration.[27] This "ratcheting up" of product formation with each cycle provides a robust and plausible mechanism for accumulating complex organic molecules from dilute starting materials.[20] The model is not limited to uracil synthesis and has been shown to be effective for forming polypeptides and polynucleotides as well.[12][13]

Experimental Protocol: Urea and Malonic Acid Condensation

-

Preparation:

-

Create a dilute aqueous solution of prebiotic precursors, such as urea and malonic acid.[18]

-

Add a mineral substrate, such as montmorillonite clay.

-

-

Wet-Dry Cycling:

-

Drying Phase: Heat the sample (e.g., at 65-85°C) to evaporate the water, leaving a film of reactants on the mineral surface.

-

Wetting Phase: Rehydrate the sample with a small amount of water or by reducing the temperature to allow for deliquescence (the absorption of atmospheric moisture).[27]

-

Repeat this cycle multiple times (e.g., 10-50 cycles).

-

-

Analysis:

-

After the final cycle, extract the organic products from the mineral surface.

-

Analyze the extract using HPLC and MS to identify and quantify uracil.

-

Quantitative Data Summary

| Precursors | Catalyst | Conditions | Key Outcome | Reference |

| Glycine | Deliquescent Minerals | Temp/Humidity Cycles | >10-fold higher oligomer yield | [27] |

| Nucleotides | None | Wet-Dry Cycles | Oligomers up to 100-mers | [20] |

| Urea, Malonic Acid | None/Minerals | Wet-Dry Cycles | Uracil formation | [18] |

Experimental Workflow Diagram

Caption: Workflow for uracil synthesis enhanced by wet-dry cycling and mineral catalysis.

Conclusion and Future Perspectives

The prebiotic synthesis of uracil, a critical component for the proposed RNA World, is supported by multiple, experimentally validated pathways. The reaction of urea with cyanoacetylene derivatives, the condensation of formamide, and the environmentally driven wet-dry cycles all present plausible scenarios for the formation of uracil on the early Earth. It is likely that a combination of these and other processes, occurring in diverse geochemical niches, contributed to the inventory of organic molecules necessary for the origin of life.

Future research in this field will continue to refine these pathways, exploring the catalytic potential of a wider range of Hadean minerals and investigating the effects of other environmental variables such as UV irradiation and atmospheric composition.[28][29][30] A key challenge remains in understanding how these nucleobases, once formed, were selectively incorporated into functional RNA polymers. The insights gained from this fundamental research not only illuminate our own origins but also guide the search for life elsewhere in the universe and can inspire novel approaches in synthetic biology and drug design.

References

-

Wet–dry cycles cause nucleic acid monomers to polymerize into long chains. PNAS. Available at: [Link]

-

Nonequilibrium Wet–Dry Cycling Acts as a Catalyst for Chemical Reactions. The Journal of Physical Chemistry B. Available at: [Link]

-

Dry/Wet Cycling and the Thermodynamics and Kinetics of Prebiotic Polymer Synthesis. Life (Basel). Available at: [Link]

-

Synthesis and degradation of nucleobases and nucleic acids by formamide in the presence of montmorillonites. PubMed. Available at: [Link]

-

An efficient prebiotic synthesis of cytosine and uracil. Nature. Available at: [Link]

-

High-energy chemistry of formamide: A unified mechanism of nucleobase formation. PNAS. Available at: [Link]

-

Wet-dry cycling as means of controlling the prebiotic chemistry. ELSI. Available at: [Link]

-

Urea-acetylene dicarboxylic acid reaction: a likely pathway for prebiotic uracil formation. Origins of Life. Available at: [Link]

-

Urea-acetylene dicarboxylic acid reaction: a likely pathway for prebiotic uracil formation. Origins of Life and Evolution of Biospheres. Available at: [Link]

-

Abiogenesis. Wikipedia. Available at: [Link]

-

Pyrrhotite catalyzes the synthesis of uracil under hydrothermal conditions. CO Meeting Organizer. Available at: [Link]

-

Formamide-based prebiotic synthesis of nucleobases: a kinetically accessible reaction route. PubMed. Available at: [Link]

-

Prebiotic condensation through wet-dry cycling regulated by deliquescence. Nature Communications. Available at: [Link]

-

Formamide as the main building block in the origin of nucleic acids. Rendiconti Lincei. Available at: [Link]

-

An efficient prebiotic synthesis of cytosine and uracil. NASA Technical Reports Server. Available at: [Link]

-

RNA world. Wikipedia. Available at: [Link]

-

The RNA World Hypothesis Explained and Unexplained. Apologetics Press. Available at: [Link]

-

The RNA World and the Origins of Life. Molecular Biology of the Cell. Available at: [Link]

-

Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H(2)O ices under astrophysical conditions. PubMed. Available at: [Link]

-

Prebiotic synthesis from CO atmospheres: Implications for the origins of life. PNAS. Available at: [Link]

-

Chapter: 16 The RNA World. National Academies Press. Available at: [Link]

-

Hypothetical pyrimidine (uracil) synthesis on a mineral surface. ResearchGate. Available at: [Link]

-

A history of the RNA world hypothesis. VU:Sci Magazine. Available at: [Link]

-

Synthesis of uracil under conditions of a thermal model of prebiological chemistry. Science. Available at: [Link]

-

Prebiotic Chemistry and the Origin of the RNA World. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Prebiotic synthesis from CO atmospheres: Implications for the origins of life. PubMed Central. Available at: [Link]

-

Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H{sub 2}O ices under astrophysical conditions. OSTI.GOV. Available at: [Link]

-

Frontiers in Prebiotic Chemistry and Early Earth Environments. ResearchGate. Available at: [Link]

-

Prebiotic Origin of Pre-RNA Building Blocks in a Urea "Warm Little Pond" Scenario. ChemBioChem. Available at: [Link]

-

Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life. PNAS. Available at: [Link]

-

Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices. Astrobiology. Available at: [Link]

-

Mechanism of Prebiotic Uracil Synthesis from Urea and HC3O+ in Space. The Journal of Physical Chemistry A. Available at: [Link]

-

Uracil: Structure, Synthesis and Uses. Allen. Available at: [Link]

-

Hadean. Wikipedia. Available at: [Link]

-

The Paleomineralogy of the Hadean Eon Revisited. PubMed Central. Available at: [Link]

-

Paleomineralogy of the Hadean Eon: A preliminary species list. American Mineralogist. Available at: [Link]

Sources

- 1. RNA world - Wikipedia [en.wikipedia.org]

- 2. apologeticspress.org [apologeticspress.org]

- 3. The RNA World and the Origins of Life - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hadean - Wikipedia [en.wikipedia.org]

- 5. The Paleomineralogy of the Hadean Eon Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwnxt.nationalacademies.org [uwnxt.nationalacademies.org]

- 7. A history of the RNA world hypothesis [vusci.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and degradation of nucleobases and nucleic acids by formamide in the presence of montmorillonites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formamide as the main building block in the origin of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Wet-dry cycling as means of controlling the prebiotic chemistry [wpi.elsi.jp]

- 15. An efficient prebiotic synthesis of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 17. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prebiotic Origin of Pre-RNA Building Blocks in a Urea "Warm Little Pond" Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

- 20. Dry/Wet Cycling and the Thermodynamics and Kinetics of Prebiotic Polymer Synthesis [mdpi.com]

- 21. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 22. Abiogenesis - Wikipedia [en.wikipedia.org]

- 23. pnas.org [pnas.org]

- 24. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]

- 25. Formamide-based prebiotic synthesis of nucleobases: a kinetically accessible reaction route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Prebiotic condensation through wet-dry cycling regulated by deliquescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H(2)O ices under astrophysical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. Prebiotic synthesis from CO atmospheres: Implications for the origins of life - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Uracil: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Biological Imperative of a Pyrimidine Nucleobase

Uracil (U), a pyrimidine derivative, is a fundamental component of ribonucleic acid (RNA), one of the two primary nucleic acids essential for all known forms of life.[1][2] In the intricate molecular choreography of the cell, uracil plays a pivotal role in the transcription of genetic information from deoxyribonucleic acid (DNA) to RNA, where it replaces thymine and forms a base pair with adenine via two hydrogen bonds.[1][2][3][4][5] Beyond its role in the genetic code, uracil and its derivatives are crucial for a myriad of cellular processes, including enzyme synthesis, carbohydrate metabolism, and the detoxification of carcinogens.[6][7][8] This guide provides an in-depth exploration of the chemical properties and structural nuances of uracil, offering a technical resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this vital biomolecule.

I. Molecular Structure and Stereochemistry: The Foundation of Function

Uracil's biological activity is intrinsically linked to its precise three-dimensional structure. As a pyrimidine, it possesses a single six-membered heterocyclic ring composed of four carbon and two nitrogen atoms.[6] The systematic IUPAC name for uracil is pyrimidine-2,4(1H,3H)-dione.[1]

Planarity and Bond Characteristics

Uracil is a planar, unsaturated molecule, a feature that facilitates its stacking interactions within the RNA helix and its ability to absorb ultraviolet (UV) light.[7][9][10] The precise bond lengths and angles of the uracil ring have been determined through techniques like X-ray crystallography.

| Bond | Average Length (Å) | Bond | Average Angle (°) |

| N1-C2 | 1.37 | C6-N1-C2 | 121.5 |

| C2-N3 | 1.38 | N1-C2-N3 | 115.0 |

| N3-C4 | 1.38 | C2-N3-C4 | 126.7 |

| C4-C5 | 1.44 | N3-C4-C5 | 114.8 |

| C5-C6 | 1.34 | C4-C5-C6 | 119.5 |

| C6-N1 | 1.38 | C5-C6-N1 | 122.5 |

| C2=O2 | 1.22 | ||

| C4=O4 | 1.23 |

Note: These are representative values and can vary slightly depending on the crystalline environment and tautomeric form.

The delocalization of π-electrons across the ring contributes to its partial aromatic character, a topic of ongoing discussion and research.[11][12][13]

II. Chemical Properties: A Tale of Tautomers, Acidity, and Reactivity

The chemical behavior of uracil is dictated by the interplay of its functional groups, leading to a rich and complex reactivity profile.

Tautomerism: The Lactam-Lactim Equilibrium

A key feature of uracil's chemistry is its existence in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms.[1][10][14][15][16] Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of double bonds.

The lactam form is the predominant tautomer at physiological pH (around 7), contributing to the stability of the uracil structure.[1][10][15] The lactim form, while less stable, can be influential in certain chemical reactions and biological contexts.[15] This equilibrium is crucial for uracil's hydrogen bonding patterns and its interactions with enzymes.

Caption: Tautomeric equilibrium of uracil between the lactam and lactim forms.

Acidity and Basicity: The pKa Profile

Uracil is a weak acid.[1][6][7] The acidic nature arises from the protons on the nitrogen atoms (N1 and N3), which can be deprotonated at higher pH values. The basicity is attributed to the lone pairs of electrons on the oxygen and nitrogen atoms. The ionization constants (pKa) are critical for understanding uracil's behavior in different chemical environments.

| Site | pKa | Reference |

| Acidic pKa (N1-H) | ~9.76 | [17] |

| Acidic pKa (N3-H) | ~9.38 | [1] |

| Basic pKa | -3.4 | [1] |

The overlapping pKa values for the N1 and N3 protons indicate that deprotonation can occur at either site, with the N3 position being slightly more acidic.[18]

Aromaticity: A Matter of Debate

The aromaticity of uracil is a complex and debated topic.[11][12][13] While the planar, cyclic structure with conjugated double bonds suggests aromatic character, the presence of heteroatoms and carbonyl groups complicates this picture. Some studies suggest that uracil possesses a degree of aromaticity, estimated to be around 30% in the gaseous phase, due to the contribution of zwitterionic resonance structures.[12][13] However, other analyses, based on magnetic and geometric indices, classify the predominant diketo tautomer as having very low aromaticity.[19] This partial or disputed aromaticity influences its reactivity and stability.[11][20]

Hydrogen Bonding: The Key to Genetic Information Transfer